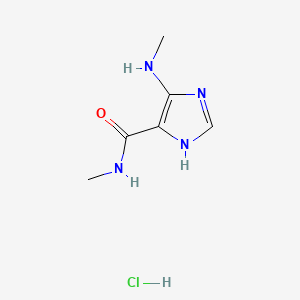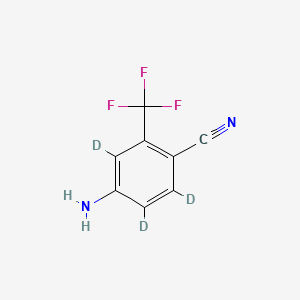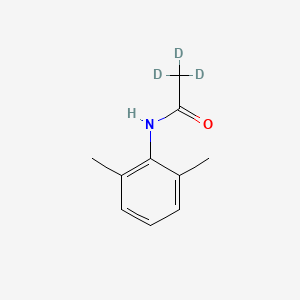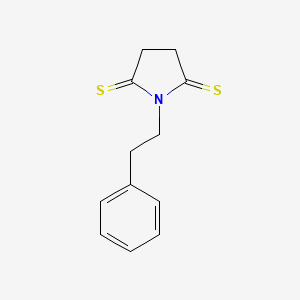![molecular formula C8H12O3 B589983 (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 151586-69-5](/img/structure/B589983.png)
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, and it contains both an oxirane (epoxide) and a carboxylic acid functional group. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the cyclization of a suitable precursor, such as a hydroxy acid or an epoxide, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of catalysts to enhance reaction rates and selectivity. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
化学反应分析
Types of Reactions
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can open the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols.
Substitution: Formation of β-hydroxy acids or other substituted derivatives.
科学研究应用
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s epoxide ring can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S)-1-oxaspiro[2.5]octane-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.
1-oxaspiro[2.5]octane-2-carboxylic acid: Lacks the specific (2R) configuration.
Spirocyclic carboxylic acids: A broader class of compounds with similar structural features.
Uniqueness
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an epoxide and a carboxylic acid group. This combination of functional groups and the spirocyclic structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
IUPAC Name |
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERZVTMGADJIFJ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@H](O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













